molecular formula C26H19Cl2N5O4 B1667235 6-[(5S,9R)-9-(4-氰基苯基)-3-(3,5-二氯苯基)-1-甲基-2,4-二氧代-1,3,7-三氮杂螺[4.4]壬-7-基]吡啶-3-甲酸 CAS No. 893397-44-9

6-[(5S,9R)-9-(4-氰基苯基)-3-(3,5-二氯苯基)-1-甲基-2,4-二氧代-1,3,7-三氮杂螺[4.4]壬-7-基]吡啶-3-甲酸

货号 B1667235
CAS 编号: 893397-44-9
分子量: 536.4 g/mol
InChI 键: LILGMDXLRPEBNH-HFZDXXHNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-688521 is a small molecule antagonist of leukocyte function associated antigen-1 (LFA-1). It has provided proof-of-concept for LFA-1 as an immunological target.

科学研究应用

Immunology: Inhibition of LFA-1/ICAM-1 Interaction

BMS-688521 has been identified as a potent inhibitor of the leukocyte function-associated antigen-1 (LFA-1) interaction with intercellular adhesion molecule-1 (ICAM-1). This interaction is crucial for the adhesion and transmigration of leukocytes during the immune response. By inhibiting this interaction, BMS-688521 can modulate immune responses, which is particularly useful in conditions where the immune system is overactive, such as autoimmune diseases .

Anti-inflammatory Applications

The compound has shown efficacy in reducing eosinophil accumulation in the lungs in a mouse model of allergic eosinophilic lung inflammation. This suggests that BMS-688521 could be used to treat inflammatory conditions characterized by eosinophilic infiltration, such as asthma and eosinophilic esophagitis .

Transplantation Medicine

Given its role in leukocyte adhesion, BMS-688521 may have applications in transplantation medicine. It could potentially be used to prevent graft rejection by inhibiting the migration of immune cells to the transplanted organ, thereby reducing the risk of organ rejection .

Treatment of Chronic Inflammatory Diseases

Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, involve the inappropriate activation of leukocytes. BMS-688521’s ability to inhibit leukocyte adhesion makes it a candidate for the treatment of these diseases by preventing leukocyte migration to sites of inflammation .

Oncology: Tumor Infiltration and Metastasis

The LFA-1/ICAM-1 pathway is also implicated in the infiltration of leukocytes into tumor sites. BMS-688521 could be explored for its potential to modulate the tumor microenvironment and inhibit metastasis by affecting leukocyte-tumor interactions .

Drug Delivery Systems

The specific binding of BMS-688521 to the LFA-1/ICAM-1 complex could be harnessed to create targeted drug delivery systems. By conjugating the compound with therapeutic agents, it may be possible to direct drugs to specific sites of inflammation or tumor cells .

Research Tool in Cell Adhesion Studies

As a potent inhibitor of a well-characterized cell adhesion pathway, BMS-688521 serves as a valuable research tool. It can be used to study the role of LFA-1/ICAM-1 in various physiological and pathological processes, including cell migration, immune response, and tissue repair .

Potential Role in Infectious Diseases

Some pathogens exploit the LFA-1/ICAM-1 pathway to enter and infect host cells. BMS-688521 could be investigated for its ability to prevent such infections, offering a novel approach to treating diseases caused by these pathogens .

作用机制

Target of Action

BMS-688521, also known as “6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid”, is a potent inhibitor of the LFA-1/ICAM interaction . The primary targets of BMS-688521 are ITGAL and ITGB2 , which are integrins involved in the LFA-1/ICAM interaction.

Mode of Action

BMS-688521 acts as an antagonist of the LFA-1/ICAM interaction . It binds to the LFA-1 integrin, preventing it from interacting with ICAM-1. This inhibits the adhesion of leukocytes to the endothelium, a key step in the inflammatory response .

Biochemical Pathways

The inhibition of the LFA-1/ICAM interaction by BMS-688521 affects the leukocyte adhesion cascade , a critical pathway in the immune response. By preventing leukocyte adhesion, BMS-688521 disrupts leukocyte migration into inflamed tissues, thereby modulating the immune response .

Pharmacokinetics

BMS-688521 is orally active . In animal studies, it has shown a Cmax of 0.32 μM, a Tmax of 1.0 μM, and an AUC of 1.5 μM h after oral administration of 5 mg/kg . The bioavailability (F) was found to be 50% . After intravenous administration of 1 mg/kg, the T1/2 was 1.6 hours, the MRT was 1.7 hours, the CL was 50 mL/mim/kg, and the Vss was 5.1 L/kg .

Result of Action

BMS-688521 has been shown to be efficacious in a mouse model of allergic eosinophilic lung inflammation . It significantly inhibited eosinophil accumulation in the lungs, with dose-dependent inhibition observed at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg .

属性

IUPAC Name

6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGMDXLRPEBNH-HFZDXXHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid

CAS RN

893397-44-9
Record name BMS-688521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-688521
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid
Reactant of Route 2
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。